The provided articles primarily discuss derivatives of (2S)-4,4-Difluoropiperidine-2-carboxylic acid, particularly those containing a sulfamoyl benzoate or sulfamoyl benzamide core structure. [ [] ] These derivatives have gained attention for their potential use in the study of synthetic cannabinoid receptor agonists (SCRAs). [ [] ] Specifically, two derivatives are highlighted:
2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate): This derivative was identified in seized herbal material in Europe in 2018 and has been a subject of interest for toxicological screenings. [ [] ]
SGT-233 (3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide): This compound falls within the same group of SCRAs as 2F-QMPSB. [ [] ]
(2S)-4,4-difluoropiperidine-2-carboxylic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an amino acid derivative due to its carboxylic acid functional group and piperidine ring structure. This compound is notable for its fluorinated structure, which can influence biological activity and chemical reactivity.
The synthesis of (2S)-4,4-difluoropiperidine-2-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on the specific desired stereochemistry and yield requirements. The use of chiral catalysts or reagents can be crucial in ensuring the formation of the (2S) enantiomer.
The molecular structure of (2S)-4,4-difluoropiperidine-2-carboxylic acid features:
(2S)-4,4-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions:
The reactions often require specific conditions such as temperature, pressure, and catalysts to achieve optimal yields and selectivity .
The mechanism of action for (2S)-4,4-difluoropiperidine-2-carboxylic acid largely depends on its application in biological systems:
The stereochemistry at the 2-position plays a critical role in determining the biological activity and specificity of interactions with target biomolecules .
(2S)-4,4-difluoropiperidine-2-carboxylic acid exhibits several notable physical and chemical properties:
The applications of (2S)-4,4-difluoropiperidine-2-carboxylic acid are diverse:
This compound's significance lies not only in its chemical properties but also in its potential applications across multiple fields within chemistry and biology .
Enantioselective construction of difluoroalkylated stereocenters is critical for pharmaceuticals featuring the 4,4-difluoropiperidine motif. Recent organocatalytic multicomponent reactions (MCRs) enable efficient access to such scaffolds with high stereofidelity. Chiral phosphoric acids (CPAs) and amine-thiourea catalysts exhibit exceptional control in asymmetric Mannich-type reactions, leveraging hydrogen-bonding networks to direct stereochemistry. As demonstrated in the enantioselective Biginelli reaction, H8-BINOL-derived CPA catalysts achieve up to 97% ee for dihydropyrimidinones – key precursors to fluorinated piperidines [9]. For C2-symmetric piperidine systems, TADDOL-based CPAs further enhance diastereoselectivity (>20:1 dr) by imposing a rigid chiral environment during the cyclization step [9]. These methodologies address the inherent challenge of remote stereocontrol in aliphatic heterocycles, where fluorine atoms induce conformational rigidity that amplifies stereoelectronic effects.
Table 1: Organocatalysts for Enantioselective Piperidine Precursor Synthesis
Catalyst Class | Representative Structure | Reaction Type | ee Range | Key Advantage |
---|---|---|---|---|
H8-BINOL-CPA | (R)-C1 | Biginelli | 88–97% | High enantiocontrol for aryl substrates |
TADDOL-CPA | (R)-C3/C4 | Mannich-type | >90% | Improved diastereoselectivity |
Spirobiindane-CPA | (R)-C6 | Aza-Diels–Alder | >90% | Access to fused ring systems |
Thiourea-amine | (R)-C7 | Passerini | 85–95% | Broad aldehyde scope |
Selective hydrogenation of pyridine carboxylates provides a direct route to saturate the 4,4-difluoropiperidine-2-carboxylic acid backbone. Heterogeneous catalysts dominate industrial processes due to their robustness and scalability:
Mechanistically, hydrogenation follows the Horiuti-Polanyi pathway: substrate chemisorption on the metal surface precedes syn-addition of hydrogen atoms via surface hydrides. The 4,4-difluoro group electronically deactivates the C4 position, preventing unwanted ring-opening side reactions [3] [10].
Direct C–H functionalization enables precise installation of the carboxylic acid group at C2 with stereochemical fidelity. Two complementary strategies prevail:1. Rhodium-Catalyzed C–H Insertion: Dirhodium tetracarboxylates (e.g., Rh₂(R-TCPTAD)₄) react with N-Boc-piperidine and aryldiazoacetates to afford C2-alkylated products. The steric bulk of the catalyst controls facial selectivity:- Rh₂(R-TCPTAD)₄ → 11:1 dr, 93% ee- Rh₂(R-TPPTTL)₄ → 27:1 dr, 69% ee [8]The reaction proceeds via a metal-carbene intermediate that inserts into the electron-rich C2–H bond, with the Boc group shielding one prochiral face.2. Asymmetric Nucleophilic Substitution: Chiral palladium complexes catalyze the stereoretentive carboxylation of 2-halo-4,4-difluoropiperidines. Copper(I)-mediated coupling with cyanide followed by hydrolysis provides the carboxylic acid without racemization. This approach is particularly valuable for N-unprotected derivatives [1] [8].
The 4,4-difluoro substitution critically influences stereoselectivity by locking the piperidine in a preferred chair conformation, minimizing conformational switching during functionalization.
Table 2: Stereochemical Outcomes of C2 Functionalization Methods
Method | Catalyst | Protecting Group | d.r. | ee (%) | Yield (%) |
---|---|---|---|---|---|
C–H Insertion | Rh₂(R-TCPTAD)₄ | Boc | 11:1 | 93 | 83 |
C–H Insertion | Rh₂(R-TPPTTL)₄ | Bs | >30:1 | 77 | 76 |
Nucleophilic Substitution | Pd/(S)-PHOX | None | >20:1* | 99* | 65–75 |
* Retention of chirality from enantiopure halide precursor
The hydrochloride salt form enhances crystallinity and shelf-life for pharmaceutical applications. Critical process parameters include:
Stability studies reveal the hydrochloride salt maintains >99% purity under accelerated conditions (25°C/60% RH) for 6 months when packaged with desiccants. Degradation pathways include:
Table 3: Hydrochloride Salt Stability Under Various Conditions
Condition | Temperature | Humidity | Purity (6 months) | Major Degradant |
---|---|---|---|---|
Long-term storage | 25°C | 60% RH | >99% | None detected |
Accelerated | 40°C | 75% RH | 97.5% | Lactam (0.8%) |
Stress | 60°C | Dry | 95.1% | Defluorinated byproduct (2.1%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0